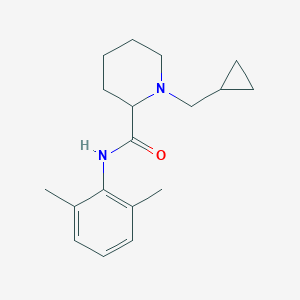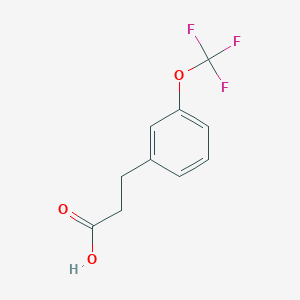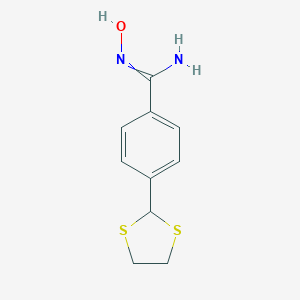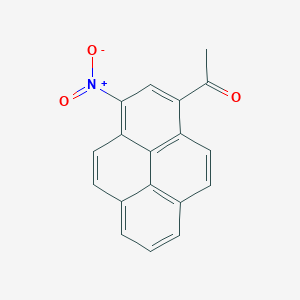
1-(3-Nitro-1-pyrenyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitro-1-pyrenyl)-ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a fluorescent probe that can be used to detect and measure various biological processes.
Mécanisme D'action
The mechanism of action of 1-(3-Nitro-1-pyrenyl)-ethanone involves the formation of a fluorescent adduct with the target molecule. This adduct can then be detected using fluorescence spectroscopy. The fluorescence intensity is proportional to the amount of target molecule present, allowing for quantitative measurements.
Effets Biochimiques Et Physiologiques
1-(3-Nitro-1-pyrenyl)-ethanone has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular metabolism or cause toxicity at the concentrations used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Nitro-1-pyrenyl)-ethanone is its high sensitivity and selectivity for detecting and measuring various biological processes. It can be used in a wide range of experimental conditions and is relatively easy to use. However, one limitation is that it requires specialized equipment, such as a fluorescence spectrophotometer, to measure the fluorescence intensity accurately.
Orientations Futures
There are many potential future directions for the use of 1-(3-Nitro-1-pyrenyl)-ethanone in scientific research. One area of interest is the development of new fluorescent probes based on this compound. These probes could be designed to target specific biological processes or molecules, allowing for more precise measurements. Another area of interest is the use of 1-(3-Nitro-1-pyrenyl)-ethanone in live cell imaging studies. This would require the development of new methods for delivering the compound to cells and tissues. Finally, there is potential for the use of 1-(3-Nitro-1-pyrenyl)-ethanone in clinical applications, such as the diagnosis and monitoring of diseases that involve oxidative stress.
Méthodes De Synthèse
The synthesis of 1-(3-Nitro-1-pyrenyl)-ethanone involves the reaction of pyrene with nitric acid to form 1-nitropyrene. This is then reacted with ethyl acetoacetate in the presence of a base to form 1-(3-Nitro-1-pyrenyl)-ethanone. The yield of this synthesis method is relatively high, and the compound can be purified using column chromatography.
Applications De Recherche Scientifique
1-(3-Nitro-1-pyrenyl)-ethanone has been extensively used in scientific research as a fluorescent probe. It can be used to detect and measure various biological processes, including lipid peroxidation, protein carbonylation, and DNA damage. It has also been used to study the oxidative stress response in cells and tissues.
Propriétés
Numéro CAS |
161334-04-9 |
|---|---|
Nom du produit |
1-(3-Nitro-1-pyrenyl)-ethanone |
Formule moléculaire |
C18H11NO3 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
1-(3-nitropyren-1-yl)ethanone |
InChI |
InChI=1S/C18H11NO3/c1-10(20)15-9-16(19(21)22)14-8-6-12-4-2-3-11-5-7-13(15)18(14)17(11)12/h2-9H,1H3 |
Clé InChI |
AXAFHZQFUHIWOR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |
SMILES canonique |
CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |
Autres numéros CAS |
161334-04-9 |
Synonymes |
1-(3-nitropyren-1-yl)ethanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
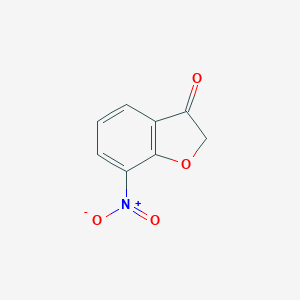
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

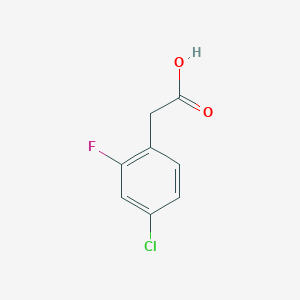
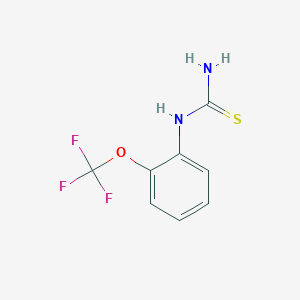
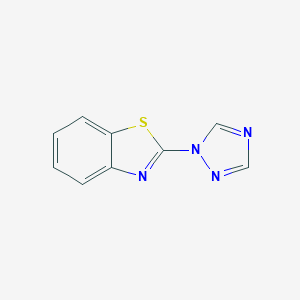
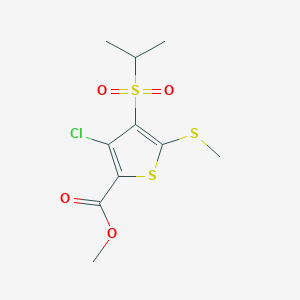
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
